molecular formula C7H6N4O B12263552 [1,2,4]Triazolo[4,3-a]pyridine-8-carboxamide

[1,2,4]Triazolo[4,3-a]pyridine-8-carboxamide

Cat. No.: B12263552
M. Wt: 162.15 g/mol
InChI Key: SKDHCGKKVPGFRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[4,3-a]pyridine-8-carboxamide is a heterocyclic compound that has garnered significant interest due to its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by a fused triazole and pyridine ring system, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[4,3-a]pyridine-8-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, resulting in the formation of the triazole ring . This method is catalyst-free and eco-friendly, making it suitable for sustainable chemistry practices.

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the use of dicationic molten salts as catalysts. These methods offer high yields and can be performed under solvent-free conditions or in green solvents like ethanol .

Chemical Reactions Analysis

Types of Reactions: [1,2,4]Triazolo[4,3-a]pyridine-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazole or pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted triazolo[4,3-a]pyridines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[4,3-a]pyridine-8-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: [1,2,4]Triazolo[4,3-a]pyridine-8-carboxamide is unique due to its specific ring fusion and the resulting biological activities. Its ability to act as a dual inhibitor of c-Met and VEGFR-2 kinases makes it particularly valuable in cancer research .

Properties

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide

InChI

InChI=1S/C7H6N4O/c8-6(12)5-2-1-3-11-4-9-10-7(5)11/h1-4H,(H2,8,12)

InChI Key

SKDHCGKKVPGFRI-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NN=C2C(=C1)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.